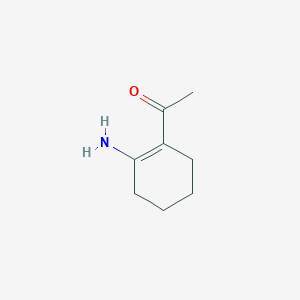

1-(2-Aminocyclohex-1-en-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-Aminocyclohex-1-en-1-yl)ethanone” is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.20 .

Synthesis Analysis

The enamino ketones were obtained by heating benzene solutions of the 1,3-dicarbonyl compounds with ammonium acetate, while using a flask with a Dean-Stark trap . The yield of the compound was 52% .Chemical Reactions Analysis

The enamino ketones were obtained by heating benzene solutions of the 1,3-dicarbonyl compounds with ammonium acetate . This suggests that “this compound” may be involved in reactions with these compounds.Physical and Chemical Properties Analysis

The boiling point and other physical properties of “this compound” are not explicitly provided in the search results .科学的研究の応用

Photocycloaddition Reactions

The compound shows potential in photocycloaddition reactions, specifically in the synthesis of diacylcyclobutene derivatives and benzopyranones through selective reactions with acylcyclohexenones. This application is crucial for developing complex molecular structures in organic synthesis (Ferrer & Margaretha, 2001).

Antimicrobial Activity

Heterocyclic compounds derived from 1-(2-Aminocyclohex-1-en-1-yl)ethanone have shown antimicrobial activity, suggesting their use in pharmaceuticals and drug research. The synthesis of these compounds typically involves starting materials known as active pharmaceutical ingredients, demonstrating their relevance in medicinal chemistry (Wanjari, 2020).

Aza-Claisen Rearrangement

The compound is also involved in the synthesis of unusual heterocycles through the aza-Claisen rearrangement, indicating its utility in creating diverse chemical entities for further pharmacological evaluation (Majumdar & Samanta, 2001).

Diels-Alder Reaction Catalysis

In catalysis, this compound derivatives are synthesized via Diels-Alder reactions, studied for their reaction mechanisms and regioselectivity. This research underlines the compound's role in facilitating reactions to form structurally complex products efficiently (Haghdadi, Ahmadpour, & Bosra, 2014).

Oxazole Synthesis

The compound participates in novel synthetic routes, such as the three-component synthesis of oxazoles, showcasing its versatility in heterocyclic chemistry. This method emphasizes the compound's contribution to generating functionalized molecules for various applications (Merkul & Müller, 2006).

Synthesis of Tryptamines

It also facilitates the synthesis of branched tryptamines, indicating its potential in producing bioactive compounds. This application is particularly relevant in drug discovery, where the synthesis of novel tryptamine derivatives could lead to new therapeutic agents (Salikov et al., 2017).

Ligand for Catalytic Asymmetric Synthesis

Furthermore, this compound derivatives serve as ligands in catalytic asymmetric synthesis, enhancing the production of chiral molecules. This capability is vital for synthesizing enantiomerically pure compounds in pharmaceutical manufacturing (Wipf & Wang, 2002).

Safety and Hazards

The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray .

特性

IUPAC Name |

1-(2-aminocyclohexen-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAGEKWBOSYIBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2897925.png)

![3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897931.png)

![6-((4-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2897936.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2897938.png)

![{[1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2897941.png)

![tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2897947.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2897948.png)